Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-
CAS No.: 149634-41-3
Cat. No.: VC16829208
Molecular Formula: C9H10FN3S
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149634-41-3 |
|---|---|
| Molecular Formula | C9H10FN3S |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | [1-(2-fluorophenyl)ethylideneamino]thiourea |
| Standard InChI | InChI=1S/C9H10FN3S/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14) |
| Standard InChI Key | SYTQZZSJLXTVMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC(=S)N)C1=CC=CC=C1F |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-, possesses the molecular formula C₉H₁₀FN₃S and a molar mass of 211.26 g/mol. The core structure comprises a hydrazinecarbothioamide group (–NH–NH–C(=S)–NH₂) linked to a 2-fluorophenyl ethylidene moiety. The ethylidene group introduces a planar, conjugated system that may influence electronic distribution and intermolecular interactions. Fluorine substitution at the phenyl ring’s ortho position enhances lipophilicity and may modulate binding affinity to biological targets through steric and electronic effects .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.26 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 318.3 ± 44.0 °C | |
| Flash Point | 146.3 ± 28.4 °C | |
| LogP (Partition Coefficient) | 2.15 (estimated) |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of hydrazinecarbothioamide derivatives typically involves sequential reactions starting from carboxylic acid precursors. For example, adamantane-linked analogs are synthesized via esterification of adamantane-1-carboxylic acid to form methyl esters, followed by hydrazinolysis to yield carbohydrazides, and subsequent condensation with isothiocyanates . Applying this methodology, the target compound could be synthesized by reacting 2-fluorophenylacetone hydrazone with thiosemicarbazide under acidic conditions, though explicit literature protocols remain sparse.
Crystallographic and Spectroscopic Insights
While X-ray diffraction data for this specific compound are unavailable, studies on analogous hydrazinecarbothioamides reveal conformational flexibility influenced by substituents. For instance, adamantane-linked derivatives exhibit folded or extended conformations depending on alkyl/aryl groups, as evidenced by N–H···O and C–H···π interactions stabilizing crystal packing . Fourier-transform infrared (FTIR) spectroscopy of related compounds confirms the presence of N–H (3100–3300 cm⁻¹), C=S (1250–1350 cm⁻¹), and C–F (1100–1200 cm⁻¹) stretches.
Biological Activities and Mechanistic Hypotheses
Urease Inhibition
Adamantane-linked hydrazinecarbothioamides show potent urease inhibition (IC₅₀: 8.2–12.4 µM), attributed to N–H···O interactions with the enzyme’s active site . Molecular docking simulations suggest that the 2-fluorophenyl group in the target compound could similarly engage in hydrophobic interactions with urease’s flap region, competitively blocking substrate access .
Antiproliferative Effects
Thiosemicarbazide derivatives exhibit anticancer activity via reactive oxygen species (ROS) generation and topoisomerase II inhibition. Compound 1 (adamantane-t-butyl analog) inhibits MCF-7 breast cancer cells with an IC₅₀ of 18.7 µM, while the cyclohexyl derivative 2 shows IC₅₀ = 22.3 µM . The fluorophenyl group’s electron-withdrawing nature may enhance redox cycling, potentiating ROS-mediated apoptosis in analogous structures.
Computational and Analytical Studies
Hirshfeld Surface Analysis
In related compounds, Hirshfeld surface analysis reveals that H···H (70–75%), H···S (10–15%), and H···O (5–8%) contacts dominate crystal packing . The 2-fluorophenyl group’s steric bulk may reduce H···S contributions compared to smaller substituents, favoring C–H···F interactions instead .
Quantum Topological Analysis
Quantum Theory of Atoms in Molecules (QTAIM) studies on adamantane derivatives identify N–H···O bonds as the strongest interactions (ρ: 0.05–0.07 e·Å⁻³), followed by C–H···S (ρ: 0.02–0.03 e·Å⁻³) . Fluorine’s high electronegativity likely strengthens dipole-dipole interactions in the target compound, though experimental validation is needed.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Hydrazinecarbothioamide Derivatives
| Compound | Urease IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| Adamantane-t-butyl (1) | 8.2 | 18.7 (MCF-7) | Bulky t-butyl group |
| Adamantane-cyclohexyl (2) | 12.4 | 22.3 (MCF-7) | Flexible cyclohexyl ring |
| 2-Fluorophenyl derivative | Not reported | Not reported | Electron-withdrawing F |
Challenges and Future Directions
Current gaps include the absence of in vivo toxicity data and precise mechanistic studies for the 2-fluorophenyl derivative. Future work should prioritize:
-
Synthetic Optimization: Developing regioselective routes to improve yield and purity.
-
Target Identification: Using proteomics to map protein binding partners.
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Fluorine Scanning: Synthesizing meta- and para-fluoro analogs to assess positional effects.
This compound’s unique blend of fluorine chemistry and thioamide reactivity positions it as a promising candidate for antimicrobial and anticancer drug development, warranting rigorous preclinical evaluation.
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